[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol
Description
Properties
IUPAC Name |
(2-methyl-2-propan-2-ylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8(3)4-7(8)5-9/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECBMSPYYHGLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathway:
- Reaction of 2,3-epoxypropanes with active methylene compounds results in cyclopropylcarbinols via a double displacement mechanism. The pathway depends on the leaving group and nucleophilic attack mode, either initial displacement or nucleophilic attack at the epoxide, leading to cyclopropane derivatives.
Research Findings:
Data Table 1: Cyclopropanation via Epoxide Route
| Step | Reagents & Conditions | Yield & Selectivity | Notes |
|---|---|---|---|
| Epoxide activation | (R)-epichlorohydrin + malonate | 93.4% ee | Pathway b (attack on epoxide) |
| Nucleophilic attack | Malonate derivatives | High enantioselectivity | Pathway depends on leaving group |
Hydrogenation of Cyclopropanecarboxaldehyde
The most direct and industrially relevant method involves catalytic hydrogenation of cyclopropanecarboxaldehyde to produce [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol .
Process Overview:
- Cyclopropanecarboxaldehyde is hydrogenated under mild conditions using catalysts such as Raney nickel, cobalt, or supported nickel catalysts.
- The reaction is performed at temperatures between 20-50°C and pressures of 2.4–5.2 bar.
- The process is highly selective, with yields often exceeding 93%, and minimal formation of by-products like n-butanol.
Research Insights:
Data Table 2: Hydrogenation Method for Preparation
Example Data:
| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Raney nickel | 25 | 4.45 | 90.18 | 98.0 |
| 2 | Supported nickel | 25 | 4.72 | 85.62 | 93.4 |
Preparation via Organometallic and Radical Routes
Alternative methods include organometallic additions and radical cyclization, but these are less common for this specific compound due to complexity and lower yields.
Notable Techniques:
- Use of diethylzinc or other organozinc reagents to add to cyclopropane precursors, followed by oxidation to yield the alcohol.
- Radical cyclization of suitable precursors under UV or thermal conditions, though these are less predictable and often require extensive purification.
Summary of Research Findings and Data
Notes on Optimization and Industrial Relevance
- Catalysts such as Raney nickel or supported nickel are preferred for their cost-effectiveness and high selectivity.
- Reaction conditions should be carefully controlled to prevent ring opening or over-reduction.
- The use of inert solvents like cyclohexane or heptane enhances selectivity and simplifies purification.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclopropane Derivatives
Key Observations :
- Hydrogen Bonding: The hydroxymethyl group enables hydrogen bonding, similar to other alcohol-functionalized cyclopropanes.
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs () engage in π-π stacking interactions, absent in the aliphatic isopropyl or methyl groups of the target compound .
Key Observations :
Reactivity:
- Esterification: The hydroxymethyl group in the target compound can undergo esterification, similar to derivatives like 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 2-cyclopropyl-2-phenylacetate (), enabling prodrug or polymer applications .
- Oxidation : The primary alcohol may be oxidized to a carboxylic acid, a pathway less feasible in analogs with electron-withdrawing substituents (e.g., phenyl groups in ).
Biological Activity
[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol is a cyclopropane derivative that has garnered attention for its potential biological activities and interactions with various biomolecules. Its unique structural features, particularly the cyclopropyl ring and hydroxymethyl group, suggest diverse applications in medicinal chemistry and biological research.
The compound can undergo several chemical reactions, including:
- Oxidation : Can form aldehydes or ketones.
- Reduction : Can yield secondary or tertiary alcohols.
- Substitution : Can produce halides, amines, or other substituted derivatives.
These reactions make it a versatile building block in organic synthesis and a potential precursor for drug development .
The biological activity of [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Biological Activity
Research has indicated that [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting possible therapeutic applications in treating inflammatory diseases.
- Cytotoxicity : In vitro studies have shown that [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol can exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
A few notable studies exploring the biological activity of [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol include:
-
Study on Antimicrobial Properties : In a study assessing the antimicrobial effects of various cyclopropane derivatives, [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively.
Bacteria Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 10 -
Cytotoxicity Assay : A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced cell death with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF7 cells after 48 hours of treatment.
Cell Line IC50 (µM) HeLa 25 MCF7 30
Research Findings
Recent findings have expanded our understanding of the compound's biological activity:
- Mechanistic Insights : Studies have shown that [2-Methyl-2-(propan-2-yl)cyclopropyl]methanol can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Therapeutic Potential : The compound is being explored as a potential lead in drug development due to its favorable pharmacokinetic properties, including moderate solubility and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
